molecular formula C8H9NO3 B1196178 Mandelohydroxamic acid CAS No. 2292-53-7

Mandelohydroxamic acid

Cat. No.: B1196178
CAS No.: 2292-53-7
M. Wt: 167.16 g/mol
InChI Key: MLFRTFJESPROFS-UHFFFAOYSA-N
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Description

Mandelohydroxamic acid is an organic compound that belongs to the class of hydroxamic acids. It is characterized by the presence of a hydroxylamine functional group attached to a mandelic acid backbone. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mandelohydroxamic acid typically involves the reaction of mandelic acid with hydroxylamine. The process can be carried out under acidic or basic conditions, depending on the desired yield and purity. One common method involves the esterification of mandelic acid to form ethyl mandelate, followed by the reaction with hydroxylamine to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Mandelohydroxamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or hydroxylamines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oximes, nitriles, amines, and substituted hydroxamic acids .

Mechanism of Action

The mechanism of action of mandelohydroxamic acid involves its ability to chelate metal ions. The hydroxamic group forms stable complexes with metal ions through coordination bonds. This chelation process can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its mandelic acid backbone, which provides additional coordination sites and enhances its ability to form stable metal complexes. This makes it particularly valuable in the study of metallacrowns and other complex structures .

Properties

IUPAC Name

N,2-dihydroxy-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7(8(11)9-12)6-4-2-1-3-5-6/h1-5,7,10,12H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFRTFJESPROFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945605
Record name N,2-Dihydroxy-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2292-53-7
Record name Mandelohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,2-Dihydroxy-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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